2-Ethyl-4'-methoxybenzophenone
Overview
Description
2-Ethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2. It is a derivative of benzophenone, characterized by the presence of an ethyl group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is used in various applications, including as a UV filter in sunscreens and other cosmetic products due to its ability to absorb ultraviolet radiation.
Mechanism of Action
Target of Action
Similar compounds like benzophenones have been studied for their antitumor activity . They have shown strong inhibitory activity against various cell lines, suggesting that they may target cellular processes involved in cell proliferation .
Mode of Action
For instance, they can inhibit cell proliferation by interacting with key genes and tumor pathways . More research is needed to elucidate the specific interactions of 2-Ethyl-4’-methoxybenzophenone with its targets.
Biochemical Pathways
Related compounds have been found to affect multiple tumor pathways, suggesting that 2-ethyl-4’-methoxybenzophenone may also influence similar pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 2403 , which may influence its bioavailability and distribution within the body.
Result of Action
Related compounds have shown strong antitumor activity, suggesting that 2-ethyl-4’-methoxybenzophenone may also have potential antitumor effects .
Biochemical Analysis
Biochemical Properties
2-Ethyl-4’-methoxybenzophenone plays a significant role in biochemical reactions, particularly in its function as a UV filter. It absorbs UV radiation, thereby protecting the skin from harmful effects. This compound interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive metabolites, which may have biological effects .
Cellular Effects
2-Ethyl-4’-methoxybenzophenone has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to DNA damage in cells, which may result in altered gene expression and disrupted cellular functions . Additionally, it has been reported to cause oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage .
Molecular Mechanism
The molecular mechanism of action of 2-Ethyl-4’-methoxybenzophenone involves its ability to absorb UV radiation and convert it into less harmful forms of energy. This process prevents UV-induced damage to cellular components, such as DNA and proteins. At the molecular level, this compound can bind to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression . For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-4’-methoxybenzophenone have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under normal conditions but can degrade upon prolonged exposure to light and heat . Long-term studies have shown that continuous exposure to 2-Ethyl-4’-methoxybenzophenone can lead to cumulative cellular damage, including oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of 2-Ethyl-4’-methoxybenzophenone vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects. At higher doses, it can cause significant toxicity, including liver and kidney damage . Threshold effects have been noted, where certain dosages lead to observable toxic effects, while lower dosages do not cause any noticeable harm .
Metabolic Pathways
2-Ethyl-4’-methoxybenzophenone is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic pathways of this compound can influence its biological activity and toxicity.
Transport and Distribution
Within cells and tissues, 2-Ethyl-4’-methoxybenzophenone is transported and distributed through passive diffusion and facilitated transport mechanisms . It can bind to transport proteins, which aid in its movement across cellular membranes. The distribution of this compound within tissues can affect its localization and accumulation, influencing its biological effects .
Subcellular Localization
The subcellular localization of 2-Ethyl-4’-methoxybenzophenone is crucial for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm and nucleus . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The general reaction scheme is as follows:
Starting Materials: 2-Ethylbenzoyl chloride and 4-methoxybenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane or another suitable organic solvent.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods: In industrial settings, the production of 2-Ethyl-4’-methoxybenzophenone follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with cooling systems to maintain the desired temperature.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzophenones.
Scientific Research Applications
2-Ethyl-4’-methoxybenzophenone has several scientific research applications, including:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.
Biology: Studied for its potential effects on biological systems, including its role as a UV filter in protecting skin cells from UV-induced damage.
Medicine: Investigated for its potential use in drug formulations that require UV protection.
Industry: Widely used in the cosmetic industry as a UV filter in sunscreens, lotions, and other personal care products.
Comparison with Similar Compounds
2-Ethyl-4’-methoxybenzophenone can be compared with other benzophenone derivatives such as:
2-Hydroxy-4-methoxybenzophenone (Oxybenzone): Similar UV-absorbing properties but with a hydroxyl group instead of an ethyl group.
2,2-Dihydroxy-4-methoxybenzophenone (Dioxybenzone): Contains two hydroxyl groups, providing different solubility and UV absorption characteristics.
2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid (Sulisobenzone): Sulfonic acid group enhances water solubility and UV absorption.
Uniqueness: 2-Ethyl-4’-methoxybenzophenone is unique due to its specific substitution pattern, which provides a balance of lipophilicity and photostability, making it particularly suitable for use in sunscreens and other UV-protective formulations.
Properties
IUPAC Name |
(2-ethylphenyl)-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-12-6-4-5-7-15(12)16(17)13-8-10-14(18-2)11-9-13/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDXRDBZVLJWIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492458 | |
Record name | (2-Ethylphenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341022-06-8 | |
Record name | (2-Ethylphenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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